Bienvenue dans la boutique en ligne BenchChem!

2-METHYL-6H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-5-AMINE

CDK2 inhibition Kinase selectivity Structure-based drug design

2-Methyl-6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-5-amine (CAS 1072106-47-8) is a heterocyclic small molecule belonging to the 1,2,4-triazolo[1,5-a]pyrimidine class, a privileged scaffold in medicinal chemistry for developing ATP-competitive kinase inhibitors. With a molecular formula of C6H9N5 and a molecular weight of 151.17 g/mol, this compound features a 2-methyl substituent, a partially saturated 6,7-dihydro pyrimidine ring, and a reactive primary amine at the 5-position, making it a versatile building block for structure-activity relationship (SAR) exploration.

Molecular Formula C6H9N5
Molecular Weight 151.173
CAS No. 1072106-47-8
Cat. No. B2683085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-METHYL-6H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-5-AMINE
CAS1072106-47-8
Molecular FormulaC6H9N5
Molecular Weight151.173
Structural Identifiers
SMILESCC1=NN2CCC(=NC2=N1)N
InChIInChI=1S/C6H9N5/c1-4-8-6-9-5(7)2-3-11(6)10-4/h2-3H2,1H3,(H2,7,8,9,10)
InChIKeyCRTBPYDTPKSAQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-5-amine (CAS 1072106-47-8): Procurement-Grade Triazolopyrimidine Scaffold for Kinase-Targeted Drug Discovery


2-Methyl-6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-5-amine (CAS 1072106-47-8) is a heterocyclic small molecule belonging to the 1,2,4-triazolo[1,5-a]pyrimidine class, a privileged scaffold in medicinal chemistry for developing ATP-competitive kinase inhibitors [1]. With a molecular formula of C6H9N5 and a molecular weight of 151.17 g/mol, this compound features a 2-methyl substituent, a partially saturated 6,7-dihydro pyrimidine ring, and a reactive primary amine at the 5-position, making it a versatile building block for structure-activity relationship (SAR) exploration .

Why Generic [1,2,4]Triazolo[1,5-a]pyrimidine Substitution Fails for 2-Methyl-6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-5-amine (CAS 1072106-47-8) in Kinase Inhibitor Programs


In-class triazolopyrimidine analogs cannot be freely interchanged because minor variations in substitution pattern—such as the position of the methyl group or the saturation state of the pyrimidine ring—dramatically alter hydrogen-bonding topology, ATP-binding pocket complementarity, and selectivity against off-target kinases [1]. The 2-methyl-5-amino-6,7-dihydro configuration of this compound offers a unique combination of a directional H-bond donor (5-NH2), a lipophilic methyl group (2-CH3) that capably fills a hydrophobic pocket in CDK2 and related kinases, and a partially saturated ring that modulates scaffold planarity versus flexibility, all of which are critical for achieving selectivity over GSK-3β and CDK4 [2]. Simply switching to a 5-methyl-7-amino regioisomer or a fully aromatic analog would reposition these pharmacophoric elements, likely leading to complete loss of target engagement or selectivity.

Quantitative Differentiation Evidence for 2-Methyl-6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-5-amine (CAS 1072106-47-8) Versus Closest Analogs


Regioisomeric Methyl Group Placement: 2-Methyl vs. 5-Methyl Substitution Determines CDK2 Binding Mode

The 2-methyl group on the triazole ring of the target compound occupies a specific hydrophobic sub-pocket in CDK2 that is not accessible to the 5-methyl regioisomer (5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine, CAS 33376-96-4). In the CDK2 co-crystal structure (PDB: 2C68), the 2-substituent extends toward the gatekeeper residue Phe80, while a 5-methyl would project into solvent, losing this key hydrophobic contact [1]. The 2-methyl analog is thus preferred for achieving potent CDK2 inhibition; the lead compound in the series achieved an IC50 of 120 nM against CDK2 with 167-fold selectivity over GSK-3β [2].

CDK2 inhibition Kinase selectivity Structure-based drug design

Partially Saturated 6,7-Dihydro Ring: Calculated LogP Advantage Over Fully Aromatic Analogs

The 6,7-dihydro pyrimidine ring in the target compound (C6H9N5, MW 151.17) introduces an sp3 carbon center absent in fully aromatic analogs such as 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (CAS 33376-96-4, C6H7N5, MW 149.15). This saturation is predicted to reduce logP by approximately 0.3–0.5 log units relative to the fully aromatic comparator, based on the difference of two hydrogen atoms and the associated change in polarizability . The target compound also gains one additional hydrogen bond donor (total HBD = 1 from NH2, plus potential N-H from the saturated ring) compared to the aromatic analog. Lower logP is associated with improved aqueous solubility and reduced off-target promiscuity driven by hydrophobic interactions [1].

Lipophilicity Drug-likeness Physicochemical properties

Primary Amine Handle at Position 5 Enables Direct Derivatization Without Protection/Deprotection Steps

The 5-NH2 group in 2-methyl-6,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5-amine is a primary amine that can be directly acylated, sulfonylated, or coupled to carboxylic acids without requiring protection/deprotection steps, unlike the 7-amine in 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (CAS 33376-96-4), which is a vinylogous amide and significantly less nucleophilic [1]. In the synthesis of CDK2 inhibitors, the 5-amino group was directly elaborated to sulfonamides and amides that form critical hydrogen bonds with the kinase hinge region (Leu83 backbone carbonyl) [2]. The vinylogous amide at position 7 in the comparator would require activation or protection to achieve similar reactivity, adding 1–2 synthetic steps per analog.

Synthetic accessibility Derivatization efficiency Medicinal chemistry workflow

Molecular Weight Advantage: Lower MW Than Fully Aromatic Triazolopyrimidine Building Blocks Improves Ligand Efficiency Metrics

At MW 151.17 g/mol, 2-methyl-6,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5-amine is lighter than many commonly used triazolopyrimidine building blocks such as 7-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-5-amine (CAS 554408-52-5, MW 217.15 g/mol). For a fragment-based or lead-like starting point, the lower MW translates to higher ligand efficiency (LE), typically LE > 0.3 kcal/mol per heavy atom for a fragment with MW < 250 [1]. The target compound contains 11 heavy atoms; if optimized to even modest CDK2 potency of 120 nM (ΔG ≈ -9.4 kcal/mol), the resulting LE would be approximately 0.85 kcal/mol per heavy atom, far exceeding the 0.3 threshold for an attractive fragment hit [2].

Ligand efficiency Fragment-based drug design Lead optimization

Commercially Available at 95% Purity with Established MDL Registry: Supply Chain Reliability vs. Custom Synthesis of Unregistered Analogs

2-Methyl-6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-5-amine is commercially stocked with a guaranteed minimum purity of 95% (CymitQuimica/Biosynth, Ref. 3D-XSB10647) and has an assigned MDL number MFCD24641915, unlike closely related 6,7-dihydro triazolopyrimidine analogs that often require custom synthesis with lead times exceeding 8–12 weeks . The Fujifilm Wako listing further confirms availability from a second reputable vendor, providing supply chain redundancy. The MDL registry entry enables unambiguous identification for procurement, inventory management, and electronic laboratory notebook integration, a non-trivial advantage over unregistered analogs .

Commercial availability Procurement reliability Quality control

Privileged Scaffold with Validated Kinase Inhibition: Triazolopyrimidine Core Achieves 120 nM CDK2 IC50 with 167-Fold Selectivity Over GSK-3β

The [1,2,4]triazolo[1,5-a]pyrimidine scaffold, of which this compound is a core building block, was identified through a structure-guided template-hopping approach that yielded a lead compound with CDK2 IC50 = 120 nM and 167-fold selectivity over GSK-3β [1]. This selectivity window is critically dependent on the 2-substituent and the 5-amino group orientation. In contrast, related pyrazolo[1,5-a]pyrimidine scaffolds show significantly lower selectivity (typical CDK2/GSK-3β selectivity < 10-fold) due to differences in hinge-binding geometry [2]. The triazolopyrimidine core thus offers a validated starting point for achieving selective CDK inhibition, which is essential for minimizing off-target toxicity in anticancer applications.

Kinase inhibitor pharmacophore Selectivity profile Template-hopping medicinal chemistry

High-Impact Application Scenarios for 2-Methyl-6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-5-amine (CAS 1072106-47-8) Based on Quantitative Differentiation Evidence


Structure-Guided Design of Selective CDK2 Inhibitors for Oncology

This compound serves as the optimal starting scaffold for designing ATP-competitive CDK2 inhibitors with selectivity over GSK-3β. As established in Section 3, the 2-methyl substituent occupies the hydrophobic pocket near CDK2 Phe80, while the 5-amino group forms a hinge-region hydrogen bond with Leu83. The validated triazolopyrimidine scaffold has demonstrated CDK2 IC50 = 120 nM and 167-fold selectivity over GSK-3β [1]. Procurement of this exact building block (CAS 1072106-47-8, ≥95% purity) ensures the correct substitution pattern for hinge-binding, unlike the 5-methyl-7-amino regioisomer which cannot engage the same pocket geometry [2].

Fragment-Based Lead Discovery and Ligand Efficiency Optimization

With a molecular weight of only 151.17 g/mol and 11 heavy atoms, this compound qualifies as a fragment-sized starting point (MW < 250) with excellent ligand efficiency potential. The derivative achieving 120 nM CDK2 IC50 would demonstrate LE ≈ 0.85 kcal/mol per heavy atom, far above the 0.3 kcal/mol benchmark for fragment hits [1]. The lower MW compared to 7-methyl-2-(trifluoromethyl) analog (MW 217.15) provides greater room for synthetic elaboration while maintaining drug-like logP and solubility, as supported by the lipophilicity evidence in Section 3.

Parallel Medicinal Chemistry SAR Campaigns via Direct 5-Amino Derivatization

The primary amine at position 5 enables direct acylation, sulfonylation, and reductive amination without protection/deprotection steps, as detailed in Section 3. This allows rapid parallel synthesis of 24–96 analog libraries for SAR exploration, saving 1–2 synthetic steps per compound compared to the 7-amino regioisomer (vinylogous amide). For a typical 48-compound library, this translates to an estimated 48–96 synthetic operations saved, directly reducing FTE costs and accelerating the hit-to-lead timeline by 2–4 weeks.

Kinase Selectivity Profiling and Off-Target De-Risking Studies

The 6,7-dihydro ring saturation imparts lower calculated logP relative to fully aromatic triazolopyrimidines, reducing the risk of hydrophobic-driven off-target binding to kinases such as GSK-3β, CDK4, and DYRK1A. As demonstrated by the lead triazolopyrimidine achieving 167-fold selectivity over GSK-3β, this scaffold is inherently more selective than pyrazolo[1,5-a]pyrimidine alternatives (selectivity < 10-fold) [1]. Procurement of the 2-methyl-6,7-dihydro scaffold is therefore strategic for early-stage selectivity profiling and safety de-risking.

Quote Request

Request a Quote for 2-METHYL-6H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-5-AMINE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.